molecular formula C20H23BrN2O2 B2626476 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide CAS No. 899744-79-7

3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

Cat. No. B2626476
CAS RN: 899744-79-7
M. Wt: 403.32
InChI Key: UKAXXENNFWPZBD-UHFFFAOYSA-N
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Description

3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a number of interesting properties that make it useful for a variety of applications.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The synthesis of N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones was explored by reacting secondary beta-ketothioamides with ethyl bromoacetate and ethyl 2-bromopropionate, showcasing the versatility of related compounds in producing cyclic derivatives with potential biological activities (Jagodziński, Wesołowska, & Sośnicki, 2000).
  • A study on the process for the preparation of moclobemide highlighted the synthetic approach involving the condensation of morpholine with 4-chloro-N-(2-bromo-ethyl)benzamide, indicating the importance of reaction conditions in optimizing yields and showcasing the synthetic utility of bromo-benzamide derivatives (Gao Jian-rong, 2004).

Biological Activity and Applications

  • Research into moclobemide derivatives aimed at synthesizing new compounds to explore antidepressant activities, with morpholine derivatives synthesized as intermediates, underscoring the potential of benzamide derivatives in medicinal chemistry (Xu Qiu-yan, 2013).
  • The structural characterization of biologically active aromatic sulfonamides revealed insights into their molecular conformation and potential for drug development, illustrating the relevance of morpholino-benzamide frameworks in designing new therapeutic agents (Remko, Kožíšek, Semanová, & Gregáň, 2010).

properties

IUPAC Name

3-bromo-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2/c1-15-5-7-16(8-6-15)19(23-9-11-25-12-10-23)14-22-20(24)17-3-2-4-18(21)13-17/h2-8,13,19H,9-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAXXENNFWPZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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